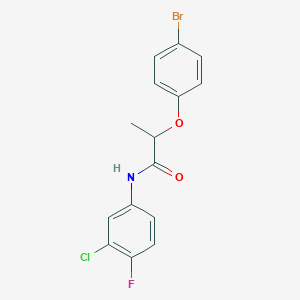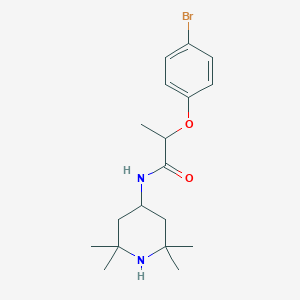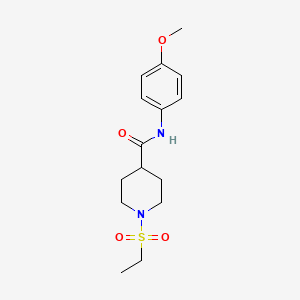
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases and metabolic disorders. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and promote fat loss. In
Mechanism of Action
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide works by binding to and activating PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure. This results in increased endurance, as the body is able to utilize fat as a fuel source more efficiently. 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has also been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its beneficial effects on metabolic health.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has been found to increase endurance and improve performance in animal models, as well as in human studies. It has also been shown to reduce body fat and improve lipid profiles in animal models. However, its long-term effects on human health are not yet fully understood, and more research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide is a useful tool for studying the role of PPARδ in various physiological processes, as well as for investigating potential therapeutic targets for metabolic disorders and cardiovascular diseases. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing and monitoring.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide, including:
1. Investigating its effects on cancer cell proliferation and metastasis, as PPARδ has been shown to play a role in these processes.
2. Examining its potential as a treatment for neurodegenerative diseases, as PPARδ activation has been found to have neuroprotective effects.
3. Studying its effects on muscle regeneration and repair, as PPARδ has been implicated in these processes.
4. Investigating its potential as a treatment for obesity and metabolic disorders, as it has been shown to improve lipid profiles and insulin sensitivity in animal models.
In conclusion, 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide is a synthetic drug that has potential therapeutic benefits in the treatment of various diseases. While it has gained popularity as a performance-enhancing drug, more research is needed to determine its safety and efficacy in humans. There are several potential future directions for research on 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide, which may lead to new therapeutic targets and treatments for a variety of diseases.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to activate PPARδ (peroxisome proliferator-activated receptor delta), a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has been found to improve insulin sensitivity, increase HDL cholesterol, and reduce triglyceride levels in animal models.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClFNO2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-14(18)13(17)8-11/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXNMGPQNYKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)

![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4111164.png)
![4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4111169.png)

![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)